molecular formula C17H26O13 B2421565 Methyl (1R,4aS,5S,6R,7S,7aR)-4a,5,6,7-tetrahydroxy-7-methyl-1-[(2R,3S,4R,5R,6S)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-1,5,6,7a-tetrahydrocyclopenta[c]pyran-4-carboxylate CAS No. 1621720-47-5

Methyl (1R,4aS,5S,6R,7S,7aR)-4a,5,6,7-tetrahydroxy-7-methyl-1-[(2R,3S,4R,5R,6S)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-1,5,6,7a-tetrahydrocyclopenta[c]pyran-4-carboxylate

Cat. No.: B2421565
CAS No.: 1621720-47-5
M. Wt: 438.382
InChI Key: QNOVPOGNFVHQOK-BYVZQPLGSA-N
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Description

Methyl (1R,4aS,5S,6R,7S,7aR)-4a,5,6,7-tetrahydroxy-7-methyl-1-[(2R,3S,4R,5R,6S)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-1,5,6,7a-tetrahydrocyclopenta[c]pyran-4-carboxylate is a useful research compound. Its molecular formula is C17H26O13 and its molecular weight is 438.382. The purity is usually 95%.
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Properties

IUPAC Name

methyl (1R,4aS,5S,6R,7S,7aR)-4a,5,6,7-tetrahydroxy-7-methyl-1-[(2R,3S,4R,5R,6S)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-1,5,6,7a-tetrahydrocyclopenta[c]pyran-4-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H26O13/c1-16(25)10-15(30-14-9(21)8(20)7(19)6(3-18)29-14)28-4-5(13(24)27-2)17(10,26)12(23)11(16)22/h4,6-12,14-15,18-23,25-26H,3H2,1-2H3/t6-,7-,8+,9-,10+,11+,12-,14+,15+,16-,17+/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QNOVPOGNFVHQOK-BYVZQPLGSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(C2C(OC=C(C2(C(C1O)O)O)C(=O)OC)OC3C(C(C(C(O3)CO)O)O)O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@]1([C@H]2[C@H](OC=C([C@@]2([C@H]([C@H]1O)O)O)C(=O)OC)O[C@@H]3[C@H]([C@@H]([C@H]([C@@H](O3)CO)O)O)O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H26O13
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

438.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

Methyl (1R,4aS,5S,6R,7S,7aR)-4a,5,6,7-tetrahydroxy-7-methyl-1-[(2R,3S,4R,5R,6S)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-1,5,6,7a-tetrahydrocyclopenta[c]pyran-4-carboxylate is a complex organic compound with notable biological activities. This article provides a comprehensive overview of its biological activity based on recent research findings and case studies.

Chemical Structure and Properties

The compound features a unique cyclopenta[c]pyran structure with multiple hydroxyl groups that contribute to its biological properties. The molecular formula is C11H14O5C_{11}H_{14}O_5 with a molar mass of approximately 226.23 g/mol. The compound exhibits a melting point range of 118.0 to 123.0 °C and has an estimated density of 1.1230 g/cm³ .

Structural Characteristics

PropertyValue
Molecular FormulaC11H14O5
Molar Mass226.23 g/mol
Density1.1230 g/cm³
Melting Point118.0 - 123.0 °C

Antioxidant Properties

Research indicates that this compound demonstrates significant antioxidant activity. It has been shown to increase the mitochondrial membrane potential and ATP levels in treated cells. This activity is crucial for combating oxidative stress in various biological systems .

Effects on Insulin Signaling

Methyl (1R,4aS,5S,6R,7S,7aR)-4a,5,6,7-tetrahydroxy-7-methyl has been linked to insulin signaling pathways. In vitro studies suggest that it can enhance insulin secretion in pancreatic islet cells while also modulating glucose uptake in adipocytes and myotubes through the activation of insulin receptor substrate-1 (IRS-1) and subsequent signaling pathways .

Apoptotic Induction

The compound has been observed to induce apoptosis in hepatoma cells through the activation of caspase-3 and caspase-7 pathways. This suggests potential applications in cancer therapy by targeting malignant cells while sparing normal cells .

Anti-inflammatory Effects

In addition to its antioxidant properties, this compound may exert anti-inflammatory effects by modulating the expression of various pro-inflammatory cytokines. This could have implications for conditions characterized by chronic inflammation .

Study on Hepatoma Cells

A study conducted on Hep3B hepatoma cells demonstrated that treatment with this compound resulted in increased reactive oxygen species (ROS) levels and subsequent apoptosis. The findings indicated that the compound's ability to induce oxidative stress could be utilized for therapeutic interventions in liver cancer .

Insulin Sensitivity in Adipocytes

In another study focusing on 3T3-L1 adipocytes, it was found that the compound impaired insulin-stimulated glucose uptake due to hyperactivation of c-Jun N-terminal kinase (JNK). This highlights its complex role in metabolic processes and potential implications for diabetes management .

Q & A

Basic: How can the stereochemical configuration of this compound be experimentally verified?

Methodological Answer:
The compound’s 11 defined stereocenters ( ) require rigorous validation. Use:

  • NMR Spectroscopy : Compare coupling constants (e.g., JJ-values for axial/equatorial protons) with predicted stereoisomer models.
  • X-ray Crystallography : Resolve absolute configuration via single-crystal analysis (e.g., anomalous dispersion effects) .
  • Computational Methods : Perform density functional theory (DFT) calculations to match experimental and simulated NMR/optical rotation data .

Basic: What are optimal storage conditions to maintain compound stability?

Methodological Answer:
Store in airtight, light-resistant containers under inert gas (N2_2/Ar) at 2–8°C in a dry, ventilated environment. Avoid prolonged exposure to humidity (>30% RH) and heat (>25°C), as hydroxyl and glycosidic groups are prone to hydrolysis . Monitor stability via HPLC every 3 months .

Basic: What safety precautions are critical during handling?

Methodological Answer:

  • PPE : Wear nitrile gloves, lab coat, and ANSI-approved goggles to prevent skin/eye contact (classified as fatal if inhaled/swallowed, ).
  • Ventilation : Use fume hoods for weighing or solubilizing (due to dust/volatile risks).
  • Spill Management : Neutralize with inert adsorbents (e.g., vermiculite) and avoid water to prevent environmental contamination (aquatic toxicity LC50_{50} <1 mg/L, ) .

Advanced: What computational approaches predict biological targets for this compound?

Methodological Answer:

  • In Silico Docking : Use AutoDock Vina or Schrödinger Glide to screen against predicted targets (e.g., hypoxia-inducible factor 1α, proteasome components) .
  • Molecular Dynamics (MD) : Simulate binding stability (≥50 ns) for high-probability targets (e.g., DNA lyase, 98.28% probability, ).
  • Machine Learning : Train models on ChEMBL bioactivity data to prioritize targets with >85% model accuracy .

Advanced: How can contradictions in predicted vs. observed bioactivity data be resolved?

Methodological Answer:

  • Orthogonal Assays : Validate in vitro (e.g., fluorescence polarization for DNA lyase inhibition) against in silico predictions.
  • Dose-Response Curves : Test across concentrations (1 nM–100 µM) to identify false positives from predictive models (e.g., Super-PRED’s 91.11% accuracy for CHEMBL5619, ).
  • Off-Target Screening : Use proteome-wide affinity capture (e.g., thermal shift assays) to confirm specificity .

Advanced: What methodologies assess environmental toxicity for aquatic ecosystems?

Methodological Answer:

  • Acute Toxicity Testing : Expose Daphnia magna to graded concentrations (0.1–10 mg/L) per OECD 202 guidelines (LC50_{50} <1 mg/L, ).
  • QSAR Modeling : Apply ECOSAR v2.0 to predict chronic toxicity (e.g., ChV for algae).
  • Degradation Studies : Monitor hydrolysis rates at pH 7–9 to estimate persistence in water .

Basic: Which techniques characterize the compound’s structural integrity?

Methodological Answer:

  • High-Resolution Mass Spectrometry (HRMS) : Confirm molecular formula (e.g., C17_{17}H24_{24}O10_{10}, m/z 388.37, ).
  • FT-IR : Identify hydroxyl (3200–3500 cm1^{-1}) and ester C=O (1720 cm1^{-1}) stretches.
  • 2D NMR (HSQC, HMBC) : Assign cyclopenta[c]pyran and glucosyl protons .

Advanced: How can the glycosidic moiety be modified to enhance solubility?

Methodological Answer:

  • Enzymatic Glycosylation : Use glycosyltransferases to replace β-L-glucopyranosyl with α-D-galactose (e.g., UDP-sugar donors).
  • Chemical Derivatization : Acetylate hydroxyl groups using acetic anhydride/pyridine (monitor by LC-MS for degree of substitution).
  • Solubility Testing : Measure log P (XLOGP3 = -0.44 vs. iLOGP = 1.96) in PBS (pH 7.4) .

Basic: How is compound stability monitored under experimental conditions?

Methodological Answer:

  • HPLC-PDA : Track degradation products (e.g., ester hydrolysis) at λ = 210 nm.
  • TLC : Use silica gel plates (CH2_2Cl2_2:MeOH 9:1) to detect oxidation byproducts.
  • UV-Vis Spectroscopy : Monitor absorbance shifts (200–400 nm) in buffer solutions (pH 4–10) .

Advanced: What strategies predict ADMET properties for preclinical studies?

Methodological Answer:

  • admetSAR 2.0 : Predict BBB permeability (low, ), CYP inhibition (e.g., CYP3A4, 82.97% probability, ), and plasma protein binding.
  • Caco-2 Assays : Measure apparent permeability (Papp_{app}) for intestinal absorption.
  • Microsomal Stability : Incubate with liver microsomes (human/rat) to estimate hepatic clearance .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.